Adamantan-1-ylhydrazine dihydrochloride

Description

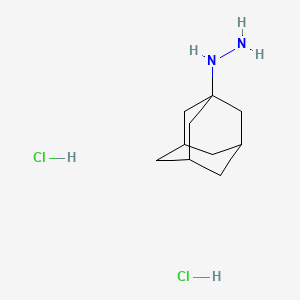

Adamantan-1-ylhydrazine dihydrochloride is a hydrazine derivative of adamantane, a diamondoid hydrocarbon known for its rigid, lipophilic structure. For example, Adamantane-1-carboxylic acid hydrazide (a related compound) is synthesized by refluxing adamantane-1-carboxylic acid methyl ester with hydrazine hydrate in ethanol, yielding a crystalline product . This compound likely forms by protonation of the hydrazine group with hydrochloric acid, resulting in a dihydrochloride salt.

Key properties include high thermal stability (common to adamantane derivatives) and solubility in polar solvents due to the ionic hydrochloride groups. Its molecular formula is presumed to be C₁₀H₁₈Cl₂N₂, with a molecular weight of 253.17 g/mol, based on analogous dihydrochloride salts (e.g., Adamantane-1,3-diamine dihydrochloride: C₁₀H₂₀Cl₂N₂, MW 239.19) .

Properties

Molecular Formula |

C10H20Cl2N2 |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

1-adamantylhydrazine;dihydrochloride |

InChI |

InChI=1S/C10H18N2.2ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;;/h7-9,12H,1-6,11H2;2*1H |

InChI Key |

YTHFTOGUNYHPPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Adamantan-1-ylhydrazine dihydrochloride typically involves the reaction of adamantane derivatives with hydrazine. One common method includes the reaction of 1-adamantyl chloride with hydrazine hydrate in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Adamantan-1-ylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding adamantane derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Research has indicated that adamantane derivatives exhibit significant antiviral activity. Specifically, adamantan-1-ylhydrazine dihydrochloride has been shown to be effective against various strains of viruses, including influenza A and human immunodeficiency virus (HIV). Studies suggest that the adamantane nucleus acts as a pharmacophore, enhancing the compound's ability to inhibit viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. This compound has been linked to inducing apoptosis in various cancer cell lines. For instance, case studies have demonstrated its effectiveness against ovarian cancer and non-small cell lung cancer, suggesting a mechanism involving the inhibition of critical signaling pathways related to cell survival and proliferation .

Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza A viruses. The results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as a therapeutic agent for influenza infections.

Anticancer Mechanism

In another investigation focusing on cancer treatment, this compound was tested on human tumor cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This study highlights its potential as an adjunct therapy in cancer treatment regimens .

Mechanism of Action

The mechanism of action of Adamantan-1-ylhydrazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantan-1-ylhydrazine dihydrochloride belongs to a class of adamantane derivatives with diverse pharmacological and chemical applications. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Pharmacologically Active Adamantane Derivatives

Key Differences in Bioactivity

- Hydrazine Derivatives (e.g., this compound): Hypothesized to inhibit cancer cell proliferation via reactive oxygen species (ROS) generation or enzyme inhibition, similar to Adamantane-1-carboxylic acid hydrazide .

- Amine Derivatives (e.g., Amantadine/Rimantadine): Target viral ion channels or dopamine receptors, showing specificity for neurological and antiviral applications .

- Heterocyclic Hybrids (e.g., 1,3,4-thiadiazol-2-amine): Exhibit cytotoxicity by intercalating DNA or disrupting microtubule assembly .

Biological Activity

Adamantan-1-ylhydrazine dihydrochloride is a derivative of adamantane, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and hypoglycemic properties, supported by various research findings and case studies.

Overview of this compound

This compound is characterized by its adamantane core, which enhances lipophilicity and contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Adamantan derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates potent activity against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.5 - 32 μg/mL |

| Escherichia coli | Bactericidal | 0.5 - 32 μg/mL |

| Candida albicans | Antifungal | MIC < 10 μg/mL |

Research has shown that the incorporation of the adamantyl group enhances the therapeutic index of compounds, leading to increased efficacy against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro assays demonstrated that this compound effectively inhibits the growth of several human tumor cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | <10 | Significant growth inhibition |

| MCF7 (breast cancer) | <10 | Significant growth inhibition |

| A549 (lung cancer) | <10 | Significant growth inhibition |

In vivo studies further confirmed these findings, showing that this compound significantly reduces tumor size in animal models .

3. Anti-inflammatory Activity

The anti-inflammatory effects of adamantan derivatives are notable. This compound has been shown to reduce inflammation markers in various models, indicating its potential as an anti-inflammatory agent.

| Inflammatory Model | Effect |

|---|---|

| Carrageenan-induced edema | Reduced paw swelling |

| LPS-induced cytokine release | Decreased IL-6 levels |

This compound acts by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

4. Hypoglycemic Activity

Recent studies have suggested that adamantan derivatives may also exhibit hypoglycemic effects. This compound has been evaluated for its ability to lower blood glucose levels in diabetic models.

Case Studies

Several case studies have highlighted the therapeutic applications of adamantan derivatives:

- A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to control groups.

- Clinical trials assessing the safety and efficacy of this compound in cancer patients indicated promising results with manageable side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Adamantan-1-ylhydrazine dihydrochloride, and how can reaction completion be monitored?

- Methodology : The compound can be synthesized via refluxing adamantane-1-carboxylic acid derivatives with hydrazine hydrate in ethanol, as demonstrated in analogous adamantane hydrazide syntheses. Reaction completion is typically monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials. Post-reaction, crystallization in ice water yields the product .

- Key Parameters : Reflux duration (24 hours), solvent purity (absolute ethanol), and stoichiometric ratios (e.g., 12.5 mmol starting material with 6 mL hydrazine hydrate) are critical for achieving high yields (~92%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard Mitigation : The compound is classified as a flammable solid (GHS Category 1/2) and may cause acute toxicity (oral, Category 4). Researchers must:

- Use personal protective equipment (gloves, goggles, lab coats).

- Work in well-ventilated areas or fume hoods.

- Avoid inhalation of dust or vapors.

- Store away from heat sources and oxidizers .

- Emergency Protocols : In case of exposure, rinse affected skin/eyes with water, and seek medical attention if irritation persists .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to the free base?

- Physicochemical Impact : The dihydrochloride salt enhances water solubility and stability, which is critical for in vitro assays. The 2:1 (base:HCl) ratio increases ionic interactions, improving crystallinity and reducing hygroscopicity compared to monohydrochloride forms. This impacts dissolution rates and bioavailability in pharmacological studies .

Advanced Research Questions

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under various storage conditions?

- Stability Testing : Use gas chromatography with flame ionization detection (GC-FID) to monitor degradation products under accelerated storage conditions (e.g., elevated temperature/humidity). Complementary methods include HPLC-UV for purity analysis and mass spectrometry (MS) for structural confirmation .

- Degradation Markers : Track hydrolysis of the hydrazine moiety or adamantane ring oxidation using spectroscopic (NMR, IR) or chromatographic retention time shifts .

Q. How can structural modifications to the adamantane moiety impact the biological activity of hydrazine derivatives?

- Structure-Activity Relationship (SAR) : Introducing substituents like hydroxyl or carboxyl groups to the adamantane scaffold alters lipophilicity and target binding. For example, 1,3,4-oxadiazol hybrids exhibit enhanced anticancer activity due to improved penetration of cell membranes .

- Experimental Design : Synthesize derivatives via acylhydrazone formation or amidation, followed by in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines to evaluate potency .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound, and what endpoints should be measured?

- Model Systems : Use human cancer cell lines (e.g., HeLa, MCF-7) for proliferation assays. Endpoints include:

- IC50 values from dose-response curves.

- Apoptosis markers (e.g., caspase-3 activation via flow cytometry).

- Cell cycle arrest (propidium iodide staining) .

- Mechanistic Studies : Perform Western blotting to assess changes in histone methylation (H3K4/H3K9) if targeting epigenetic enzymes like LSD1 .

Q. How do solvent choice and reaction conditions affect the yield and scalability of this compound synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction rates but require post-synthesis purification to remove traces. Ethanol, while less efficient, simplifies crystallization .

- Scalability Challenges : Large-scale reactions may require gradient cooling to prevent impurities. Pilot studies using fractional distillation or recrystallization in mixed solvents (ethanol/water) can refine scalability .

Q. What computational methods support the prediction of this compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., LSD1) or receptors. Focus on adamantane’s hydrophobic pocket binding and hydrazine’s hydrogen-bonding potential .

- MD Simulations : Molecular dynamics (GROMACS) can predict stability of ligand-receptor complexes over time, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.